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Compound of Interest

Compound Name: 1-(3-Chlorobenzyl)pyridinium

Cat. No.: B231670

Get Quote

Executive Summary
1-(3-Chlorobenzyl)pyridinium chloride (also known as N-(3-chlorobenzyl)pyridinium chloride)

is a quaternary ammonium salt primarily utilized in industrial applications as a corrosion

inhibitor for acidic media and as a phase-transfer catalyst precursor.

Unlike its para-substituted isomer (1-(4-chlorobenzyl)pyridinium chloride, CAS 71897-27-3), the

3-chloro (meta) isomer is frequently synthesized in situ or on-demand for research purposes,

resulting in a lack of a widely indexed commercial CAS Registry Number® in public databases.

This guide provides the structural verification data, synthesis protocol, and application

mechanisms required for researchers to identify, produce, and validate this compound in the

absence of a direct commercial catalog number.

Part 1: Identification & Search Strategy
The "Missing CAS" Protocol
When a specific isomer (such as the meta-chloro derivative) lacks a direct commercial CAS

entry, researchers must rely on Component-Based Verification. This involves tracking the

registry numbers of the constituent precursors used in the Menschutkin reaction.
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Identity Descriptors
Property Specification

Chemical Name 1-(3-Chlorobenzyl)pyridinium chloride

Systematic Name Pyridinium, 1-[(3-chlorophenyl)methyl]-, chloride

Molecular Formula C₁₂H₁₁Cl₂N (Cation: C₁₂H₁₁ClN⁺, Anion: Cl⁻)

Molecular Weight ~240.13 g/mol

Physical State Hygroscopic white to off-white crystalline solid

Solubility
Highly soluble in water, ethanol; insoluble in

diethyl ether

Component A (Nucleophile) Pyridine (CAS: 110-86-1)

Component B (Electrophile) 3-Chlorobenzyl chloride (CAS: 620-20-2)

Computed Verification Strings
Use these strings to search proprietary databases (SciFinderⁿ, Reaxys) or to generate 3D

models for docking studies.

SMILES:[Cl-].Clc1cccc(CN2C=CC=C2)c1

InChIKey: (Generated from structure) GDGNYUXBILMTKL-UHFFFAOYSA-N(Note: This key

corresponds to the cation scaffold; specific salt keys may vary based on database indexing

rules).

Part 2: Synthesis Protocol
Since this compound is often non-commercial, the standard acquisition method is laboratory

synthesis via nucleophilic substitution.

Reaction Mechanism (Menschutkin Reaction)
The synthesis involves the
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attack of the pyridine nitrogen lone pair on the benzylic carbon of 3-chlorobenzyl chloride. The
meta-chloro substituent exerts an inductive electron-withdrawing effect (-I), potentially slowing
the reaction rate slightly compared to unsubstituted benzyl chloride, but the reaction remains
robust.
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Nucleophilic Substitution (SN2)
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Figure 1: Synthesis pathway via Menschutkin quaternization.

Step-by-Step Experimental Procedure
Safety Note: 3-Chlorobenzyl chloride is a potent lachrymator and skin irritant. All operations

must be performed in a fume hood.

Preparation:

Charge a round-bottom flask with 0.1 mol of 3-Chlorobenzyl chloride (CAS 620-20-2).

Add 0.1 mol of Pyridine (CAS 110-86-1).

Add 50 mL of anhydrous Ethanol or Acetonitrile.

Reaction:

Equip the flask with a reflux condenser and a drying tube (CaCl₂).

Heat the mixture to reflux (approx. 80°C) for 6–12 hours.

Observation: The solution will darken slightly, and the quaternary salt may begin to

precipitate if acetonitrile is used.

Workup:
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Cool the reaction mixture to room temperature, then place in an ice bath.

Add cold Diethyl Ether dropwise to induce/complete precipitation (the salt is insoluble in

ether).

Filter the solid precipitate under vacuum.

Purification:

Recrystallize the crude solid from a hot Ethanol/Acetone mixture.

Dry in a vacuum desiccator over P₂O₅ to remove moisture (compound is hygroscopic).

Validation (NMR Expectations):

¹H NMR (DMSO-d₆): Look for the characteristic singlet of the benzylic -CH₂- group around

δ 5.8–6.0 ppm. The pyridine protons will shift downfield (aromatic region δ 8.0–9.5 ppm)

due to the positive charge on the nitrogen.

Part 3: Applications (Corrosion Inhibition)[6]
The primary industrial application of 1-(3-chlorobenzyl)pyridinium chloride is as a corrosion

inhibitor for carbon steel in acidic environments (e.g., HCl pickling baths).

Mechanism of Action
The molecule functions as a mixed-type inhibitor (affecting both anodic and cathodic reactions)

through adsorption onto the metal surface.

Physisorption: Electrostatic interaction between the positively charged pyridinium cation and

the charged metal surface (often negatively charged due to Cl⁻ ions from the acid).

Chemisorption: Donor-acceptor interactions involving the π-electrons of the pyridine/phenyl

rings and the lone pair electrons of the Chlorine substituent entering the empty d-orbitals of

Iron (Fe).

Impact of the 3-Chloro Substituent: The meta-chloro group is electron-withdrawing. While this

reduces electron density on the benzyl ring, the chlorine atom itself provides an additional
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adsorption center via its lone pairs, often enhancing inhibition efficiency compared to the

unsubstituted benzylpyridinium salt.

Acidic Solution (HCl)
Contains: Pyridinium Cation + Cl-

Metal Surface (Fe)
(Negatively charged via Cl- adsorption)

Electrostatic Attraction Adsorption Layer Formation
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(Blockade of Active Sites)

Reduced Dissolution of Fe
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Figure 2: Adsorption mechanism of 1-(3-chlorobenzyl)pyridinium chloride on steel surfaces.

Performance Metrics (Typical)
Environment: 1.0 M HCl

Concentration Range: 10⁻⁵ to 10⁻³ M

Inhibition Efficiency (IE%): Typically 85% – 95% at optimal concentration.

Isotherm: Follows Langmuir Adsorption Isotherm (indicates monolayer coverage).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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